Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
CAS No.: 1130784-80-3
Cat. No.: VC2899875
Molecular Formula: C72H27F54P3Pd
Molecular Weight: 2117.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1130784-80-3 |
|---|---|
| Molecular Formula | C72H27F54P3Pd |
| Molecular Weight | 2117.2 g/mol |
| IUPAC Name | palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane |
| Standard InChI | InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H; |
| Standard InChI Key | MGJKHAOJYDTPIF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd] |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd] |
Introduction
Physical and Chemical Properties
Fundamental Properties
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is characterized by specific physical and chemical properties that define its behavior in synthetic applications. These fundamental characteristics are summarized in Table 1.
Table 1: Fundamental Properties of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
| Property | Value |
|---|---|
| CAS Number | 1130784-80-3 |
| Molecular Formula | C₇₂H₂₇F₅₄P₃Pd |
| Molecular Weight | 2117.2 g/mol |
| Appearance | Solid (presumed) |
| EC Number | 811-447-3 |
| IUPAC Name | palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane |
| Creation Date | 2015-12-31 |
| Most Recent Modification | 2025-02-22 |
These properties are derived from the PubChem database entry for this compound . The high molecular weight and substantial fluorine content (54 fluorine atoms) are particularly notable characteristics that influence its physical behavior and reactivity.
Structural Characteristics
The molecular structure of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) features a central palladium atom in the zero oxidation state coordinated to three bulky phosphine ligands. Each phosphine ligand contains three phenyl rings with trifluoromethyl groups at the 3 and 5 positions, creating an electron-deficient environment around the phosphorus atoms . This arrangement results in 18 trifluoromethyl groups throughout the structure, contributing to its distinctive electronic properties and steric profile.
Electronic Properties
The electronic configuration of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is heavily influenced by the electron-withdrawing trifluoromethyl groups present on each phenyl ring. These groups reduce electron density at the phosphorus centers through inductive effects, making the phosphine ligands less electron-donating compared to traditional phosphines such as triphenylphosphine. The resulting electron-poor palladium center exhibits distinct reactivity patterns, particularly in its interactions with nucleophilic reagents such as Grignard and organolithium compounds .
Synthetic Routes and Preparation
Complex Formation
Formation of the palladium complex typically involves the coordination of the phosphine ligands to a suitable palladium(0) source. Common palladium(0) precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄. The general reaction can be represented as:
Pd(0) source + 3 P(C₆H₃(CF₃)₂)₃ → Pd[P(C₆H₃(CF₃)₂)₃]₃
This coordination reaction requires careful control of reaction conditions, including temperature and solvent, to achieve high yields and purity of the desired complex.
Purification Methods
Purification of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) typically involves multiple steps to remove unreacted starting materials and byproducts. The air and moisture sensitivity of the complex necessitates handling under inert atmosphere throughout the purification process. Common purification methods may include:
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Recrystallization from suitable solvent systems
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Column chromatography under inert conditions
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Filtration through celite or similar materials to remove insoluble impurities
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Precipitation techniques to isolate the pure complex
Catalytic Applications
Unique Mechanistic Pathway
One of the most significant features of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is its involvement in a catalytic cycle where the order of elementary steps differs from conventional palladium-catalyzed cross-coupling reactions. As described in electrospray-ionization mass spectrometry studies, this catalyst follows a distinctive mechanistic pathway :
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Initial transmetalation with organometallic reagents (Grignard or organolithium) to form anionic organopalladates [L₂PdR]⁻
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Subsequent oxidative addition of organyl halides R'X to these palladate intermediates
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Further transmetalation processes
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Reductive elimination to generate the cross-coupling products RR'
This represents a significant departure from traditional cross-coupling mechanisms, where oxidative addition typically precedes transmetalation. Table 2 illustrates the key differences between this alternative pathway and conventional mechanisms.
Table 2: Comparison of Catalytic Cycles in Palladium-Catalyzed Cross-Coupling
| Step | Conventional Pd Catalysts | Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] Pd(0) |
|---|---|---|
| First Step | Oxidative Addition | Transmetalation |
| Second Step | Transmetalation | Oxidative Addition |
| Intermediates | Neutral Pd(II) species | Anionic organopalladates [L₂PdR]⁻ |
| Final Step | Reductive Elimination | Reductive Elimination |
| Substrate Scope | Limited with alkyl halides | Enhanced activity with alkyl halides |
Alkyl-Alkyl Coupling Capabilities
A particularly noteworthy attribute of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is its potential to mediate challenging alkyl-alkyl coupling reactions . These transformations are often difficult to achieve with conventional catalysts due to competing β-hydride elimination pathways and slow oxidative addition of alkyl halides. The unique electronic properties and reaction mechanism of this catalyst system offer potential solutions to these long-standing challenges in synthetic organic chemistry.
Structural Analysis and Characterization
Spectroscopic Identification
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) can be characterized through various spectroscopic techniques. The compound's identity can be confirmed through standard analytical methods including:
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NMR spectroscopy (³¹P, ¹H, ¹³C, and ¹⁹F)
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Mass spectrometry, particularly electrospray ionization mass spectrometry
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Infrared spectroscopy
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Elemental analysis
Standardized chemical identifiers for this compound include:
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InChI: InChI=1S/3C24H9F18P.Pd/c325-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h31-9H;
Molecular Modeling and Computational Analysis
Computational studies can provide valuable insights into the electronic structure and reactivity of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0). Quantum chemical calculations could elucidate:
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The distribution of electron density across the complex
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Orbital energies and their implications for reactivity
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Potential energy profiles for key steps in catalytic cycles
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Steric parameters that influence substrate approach and binding
These computational analyses complement experimental studies and provide a more comprehensive understanding of the catalyst's behavior.
Comparative Analysis with Other Palladium Catalysts
Electronic and Steric Effects
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) distinguishes itself from other palladium catalysts through its unique electronic and steric profile. The highly electron-withdrawing nature of the trifluoromethyl-substituted phosphine ligands creates an electron-deficient metal center that exhibits distinct reactivity patterns compared to catalysts bearing more electron-rich ligands such as triphenylphosphine or alkylphosphines.
Stability Considerations
Despite its promising catalytic properties, Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) faces significant stability challenges that have limited its practical applications. The poor stability of the phosphine ligand against decomposition reactions represents a major drawback compared to more robust palladium catalyst systems . This stability issue necessitates careful handling and potentially limits the catalyst's utility in large-scale or industrial applications.
Limitations and Challenges
Stability Issues
The primary limitation of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is the poor stability of its phosphine ligand against decomposition reactions, which has prevented its successful implementation in practical applications despite its interesting reactivity profile . This instability may stem from several factors:
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Vulnerability of the C-F bonds to activation under certain conditions
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Susceptibility of the phosphine ligands to oxidation
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Potential dissociation of ligands followed by catalyst decomposition
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Sensitivity to moisture and oxygen
These stability challenges require careful consideration when designing reactions involving this catalyst.
Synthetic Complexity
The synthesis of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) involves multiple steps and requires handling of air-sensitive compounds under inert conditions. The preparation of the fluorinated phosphine ligand itself represents a significant synthetic challenge, potentially limiting the widespread adoption of this catalyst system. The complexity of synthesis may contribute to higher costs and reduced accessibility compared to more conventional palladium catalysts.
Future Research Directions
Ligand Modification Strategies
Future research efforts might focus on modifying the tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligand to enhance stability while maintaining the desirable electronic properties. Potential approaches include:
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Introduction of additional substituents to protect vulnerable sites
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Development of hybrid ligands combining electron-withdrawing and stabilizing groups
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Incorporation of the phosphine into preorganized structures that enhance rigidity and stability
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Exploration of alternative electron-withdrawing groups that provide similar electronic effects with improved stability
These modifications could address the primary limitations while preserving the unique catalytic activity.
Alternative Formulations
Beyond ligand modification, alternative formulations of the catalyst might enhance its practicality:
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Immobilization on solid supports to facilitate recovery and reuse
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Development of precatalyst forms that release the active species under controlled conditions
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Encapsulation in protective environments such as dendrimers or micelles
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Dual catalyst systems that combine the reactivity of the palladium complex with stabilizing co-catalysts
Such approaches could expand the practical utility of this catalyst class despite inherent stability challenges.
Mechanistic Investigations
Further mechanistic studies would provide valuable insights into the unique reactivity patterns of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0). Detailed investigation of the formation and reactivity of anionic palladate intermediates could inform the development of improved catalysts and novel transformations. Techniques such as electrospray ionization mass spectrometry, which has already proven valuable in identifying key intermediates, would continue to play an important role in these investigations .
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